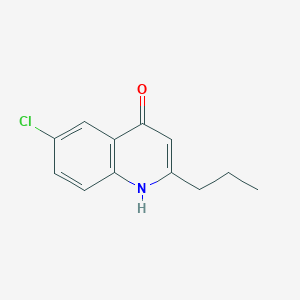

6-Chloro-2-propylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

927800-89-3 |

|---|---|

Molecular Formula |

C12H12ClNO |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

6-chloro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12ClNO/c1-2-3-9-7-12(15)10-6-8(13)4-5-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |

InChI Key |

CSAJGQSSWVMXMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 6 Chloro 2 Propylquinolin 4 1h One

Established and Evolving Synthetic Routes to 4(1H)-Quinolinone Derivatives

The construction of the 4(1H)-quinolinone ring system can be achieved through numerous synthetic pathways. These methods are broadly categorized into classical cyclization reactions, modern transition-metal-catalyzed processes, green chemical approaches, and multi-component strategies.

Classical Name Reactions and Cyclization Strategies

Several foundational reactions in organic chemistry provide reliable access to the quinolinone core. These methods typically involve the cyclization of appropriately substituted aniline (B41778) or anthranilic acid derivatives.

Gould-Jacobs Reaction : This is a widely used thermal cyclization method for creating the 4-hydroxyquinoline (B1666331) backbone, which exists in tautomeric equilibrium with the 4(1H)-quinolinone form. mdpi.comwikipedia.org The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org For the synthesis of the target compound, 4-chloroaniline (B138754) would be reacted with a suitable malonic ester derivative, followed by thermal cyclization. wikipedia.org The process concludes with saponification and decarboxylation to yield the final 4-hydroxyquinoline product. wikipedia.org

Camps Cyclization : The Camps reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com The mechanism proceeds via an intramolecular aldol (B89426) condensation of the starting amide. mdpi.com

Conrad-Limpach-Knorr Synthesis : This method involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product: at lower temperatures, a kinetically controlled addition product is formed, which upon heating cyclizes to a 4-hydroxyquinoline (Conrad-Limpach). At higher temperatures, the thermodynamically favored 2-hydroxyquinoline (B72897) (Knorr) is often the major product.

Niementowski Quinoline (B57606) Synthesis : This reaction involves heating anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. wikipedia.org For instance, heating anthranilic acid with acetophenone (B1666503) yields 2-phenyl-4-hydroxyquinoline. wikipedia.org While effective, the high temperatures required can limit its applicability. wikipedia.org

A comparison of these classical routes highlights their distinct precursor requirements.

| Reaction | Aniline-based Precursor | Carbon-based Precursor | Key Feature |

| Gould-Jacobs | Substituted Aniline | Alkoxymethylenemalonic ester | Thermal cyclization of anilidomethylenemalonate. wikipedia.org |

| Camps | N-(2-acylaryl)amide | (Internal to precursor) | Base-catalyzed intramolecular aldol condensation. mdpi.com |

| Conrad-Limpach | Substituted Aniline | β-ketoester | Kinetically controlled cyclization at lower temperatures. |

| Niementowski | Anthranilic Acid | Ketone or Aldehyde | Condensation at high temperatures (120-200 °C). wikipedia.org |

Transition Metal-Catalyzed and Oxidant-Mediated Cyclization Approaches

Modern synthetic chemistry has seen the rise of transition-metal catalysis for the efficient construction of heterocyclic systems, including quinolinones. Palladium and copper are the most prominent metals used for this purpose. nih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are valued for their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

Carbonylative Sonogashira Coupling/Cyclization : This method allows for the synthesis of 2,3-substituted 4-quinolones from 2-iodoanilines and terminal alkynes. nih.govorganic-chemistry.org The reaction proceeds via a palladium-catalyzed carbonylative Sonogashira cross-coupling, followed by an intramolecular cyclization. organic-chemistry.org Using molybdenum hexacarbonyl as a solid CO source offers a safer alternative to pressurized carbon monoxide gas. organic-chemistry.org

Reductive Cyclization : 2'-nitrochalcones can be converted to 2-aryl-4-quinolones through reductive cyclization catalyzed by palladium or ruthenium complexes. nih.gov

Sequential Amidation/Cyclization : A one-pot synthesis can be achieved through a palladium-catalyzed amidation of 2′-bromoacetophenones, followed by a base-promoted intramolecular cyclization to yield 2-substituted 4-quinolones. acs.org

Copper-Catalyzed Syntheses: Copper catalysts provide a cost-effective and efficient alternative for quinolinone synthesis. rsc.org

Aniline and Alkyne Annulation : Copper catalysts can facilitate the reaction between anilines and alkynes to form 4-quinolones under mild conditions with high functional group tolerance. rsc.orgorganic-chemistry.org This approach constructs C-N and C-C bonds in a cascade process. rsc.org

Domino Reactions : Quinolines can be obtained from enaminones and 2-halobenzaldehydes via copper-catalyzed domino reactions involving an aldol reaction, C(aryl)–N bond formation, and elimination. rsc.org

Dehydrogenative Coupling : A sustainable synthesis of quinolines involves the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, catalyzed by a well-defined and air-stable Cu(II)-catalyst. ijstr.org

Modern Green Chemistry and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, new methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.orgcem.com

Microwave-Assisted Synthesis : Microwave irradiation has been successfully employed to accelerate the synthesis of 4-quinolones, often under solvent-free conditions. researchgate.nettsijournals.com This technique can significantly reduce reaction times from hours to minutes and increase yields. cem.combenthamdirect.com For example, the Gould-Jacobs reaction has been adapted for microwave irradiation to produce complex pyrimidine-fused quinolones in a single step. wikipedia.org

Solvent-Free Reactions : Conducting reactions without a solvent, or "neat," is a core tenet of green chemistry. cem.com Reactions can be performed by adsorbing reagents onto mineral oxides like alumina (B75360) or clay, which can also act as catalysts. cem.com

Biocatalysis : While less common for this specific scaffold, biocatalytic methods represent a frontier in sustainable synthesis. The biosynthesis of some 4-quinolone alkaloids involves polyketide synthase (PKS) pathways, suggesting potential for future engineered enzymatic routes. researchgate.net

Multi-Component Reaction Strategies for Structural Diversity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. apuntatv.mx This approach is valued for its high atom economy, reduced reaction times, and ability to quickly generate libraries of structurally diverse compounds. apuntatv.mxnih.gov Various MCRs have been developed for the synthesis of complex quinoline and fused-quinoline systems, such as pyrimido[4,5-b]quinolines and chromeno[4,3-b]quinolones. apuntatv.mxresearchgate.net For example, a four-component reaction of 4-hydroxycoumarin, aqueous ammonia, dimedone, and various aldehydes can efficiently produce chromenoquinolines. researchgate.net

Targeted Functionalization and Derivatization Strategies at the Quinolinone Core

Once the 6-chloro-2-propylquinolin-4(1H)-one core is synthesized, further modifications can be made to modulate its properties. Regioselective functionalization is key to accessing specific derivatives. nih.govscite.ai

Regioselective Functionalization at the 1-Nitrogen Position

The nitrogen atom at the 1-position of the quinolinone ring is a primary site for functionalization. researchgate.net This position is often targeted for alkylation or acylation to introduce new substituent groups.

Modifications and Chain Elongation of the 2-Propyl Side Chain

The 2-propyl group of this compound is a key site for structural modification to modulate the molecule's properties. The reactivity of this alkyl side chain is influenced by its position adjacent to the aromatic quinolinone system.

Oxidation: The benzylic-like position of the carbon atom attached to the quinolinone ring is susceptible to oxidation. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the propyl side chain. libretexts.org This reaction specifically targets the benzylic carbon that possesses a C-H bond, converting the propyl group into a carboxylic acid, yielding 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. libretexts.orgyoutube.com The reaction mechanism, though complex, is understood to involve the cleavage of the benzylic C-H bond, which is stabilized by resonance with the aromatic ring system. libretexts.org Milder or more selective oxidizing agents can potentially lead to the formation of a ketone or alcohol at the benzylic position. For instance, enzymes like quinoline 2-oxidoreductase are known to selectively hydroxylate the C-2 position of the quinoline ring system. rsc.org

Chain Elongation: The propyl side chain can be elongated through a multi-step synthetic sequence. A common strategy involves the formation of an acetylide ion from a terminal alkyne, which then acts as a nucleophile. youtube.comyoutube.com A plausible pathway for chain elongation of the 2-propyl group could be:

Functionalization: Oxidation of the propyl group to a 2-(2-oxopropyl) derivative.

Wittig Reaction: Reaction of the resulting ketone with a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide) to introduce a double bond.

Further Modification: The newly formed alkene can then be subjected to various reactions, such as hydroboration-oxidation to yield an alcohol, which can be converted to a leaving group (like a tosylate or halide) for subsequent nucleophilic substitution to extend the chain.

Alternatively, a more direct approach involves creating a nucleophile from the side chain itself. This can be achieved by first introducing a halogen via radical halogenation at the terminal position of the propyl group, followed by conversion to an organometallic reagent (e.g., a Grignard or organolithium reagent). This nucleophile can then react with various electrophiles to extend the carbon chain. The length and nature of these alkyl side chains can significantly impact the molecule's physical properties, such as solubility and aggregation behavior in materials science applications. mdpi.comnih.govrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinolinone Ring System

The electronic nature of the this compound ring system dictates its reactivity towards substitution reactions. The ring is composed of two distinct parts: a benzene (B151609) ring and a pyridinone ring, each with different reactivity profiles.

Electrophilic Aromatic Substitution (EAS): The quinolinone ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridinone nitrogen and carbonyl group. However, the fused benzene ring is more susceptible to substitution than the pyridinone portion. The directing effects of the existing substituents determine the position of incoming electrophiles.

Activating/Deactivating Effects: The amide group within the pyridinone ring is an activating, ortho-, para-director. The chlorine atom at C-6 is a deactivating, ortho-, para-director. The 2-propyl group is a weak activating, ortho-, para-director.

Regioselectivity: Electrophilic substitution is expected to occur on the benzene ring (positions 5, 7, and 8). The C-6 chloro substituent deactivates the ring but directs incoming electrophiles to its ortho positions (C-5 and C-7). The powerful ortho-, para-directing influence of the amide nitrogen (via resonance) strongly activates the C-5 and C-7 positions. Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions. The stability of the resulting carbocation intermediate (arenium ion) is key; substitution at C-5 and C-7 allows for resonance structures where the positive charge is delocalized onto the amide nitrogen, providing significant stabilization. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The pyridinone ring is electron-deficient and thus activated for nucleophilic attack, particularly at positions that can effectively stabilize the negative charge of the Meisenheimer intermediate.

Reactivity: In quinoline systems, nucleophilic substitution typically occurs at the C-2 and C-4 positions. nih.gov In this compound, the C-4 position is occupied by the carbonyl group, making it a prime site for nucleophilic attack if it were converted to a better leaving group (e.g., a chloro group in the corresponding 4-chloroquinoline). Studies on analogous 4-chloroquinolin-2(1H)-ones demonstrate that the C-4 chlorine is readily displaced by various nucleophiles, including amines, thiols, and azide (B81097) ions. mdpi.comresearchgate.net

C-6 Chlorine Substitution: The chlorine atom at the C-6 position is on the benzene ring and is generally much less reactive towards SNAr than a halogen on the pyridinone ring. However, its replacement can be forced under harsh conditions or if strongly electron-withdrawing groups are present on the ring to stabilize the intermediate. For instance, the presence of multiple nitro groups can significantly enhance the reactivity of chlorobenzene (B131634) towards nucleophilic substitution. doubtnut.com

Cross-Coupling Reactions for Peripheral Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying the quinolinone scaffold. researchgate.net

Retention of C-6 Chlorination and C-7 Functionalization: A key strategy involves using the existing C-6 chloro substituent as a handle for cross-coupling while introducing new functionality at other positions, such as C-7. This often relies on C-H activation/functionalization reactions. Palladium-catalyzed C-H arylation, for example, could selectively introduce aryl groups at the C-7 position, ortho to the directing amide group, while leaving the C-6 chloro group intact for subsequent reactions. This sequential approach allows for the controlled, regioselective introduction of different substituents. nih.gov

Cross-Coupling at the C-6 Position: The C-6 chloro group itself is an excellent electrophilic partner for a variety of cross-coupling reactions. This allows for the introduction of diverse molecular fragments at this position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Below is a table summarizing potential cross-coupling reactions for functionalizing the C-6 position:

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Resulting Bond | Reference |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (Aryl, Alkenyl) | researchgate.net |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | C-N | rsc.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | C-C (Alkynyl) | nih.gov |

| Heck | Alkene | Pd(OAc)₂ | C-C (Alkenyl) | nih.gov |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₂Cl₂ | C-C (Aryl, Alkenyl) | nih.gov |

This sequential and regioselective functionalization enables the construction of complex, highly substituted quinolinone libraries for various applications. nih.gov

Chemo- and Regioselectivity Principles in Quinolinone Synthesis

The synthesis of substituted quinolinones like this compound is governed by principles of chemo- and regioselectivity, which are highly dependent on the chosen synthetic route and reaction conditions. nih.govnih.gov

One of the most common methods for synthesizing 4-quinolinones is the Gould-Jacobs reaction . wikipedia.org This process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgd-nb.info For the target molecule, this would involve reacting 4-chloroaniline with a derivative of a propyl-substituted malonic ester. The key regiochemical step is the cyclization of the intermediate anilinomethylenemalonate. With an asymmetrically substituted aniline, cyclization can occur at two different ortho positions. In the case of 4-chloroaniline, the two ortho positions (C-2 and C-6) are equivalent relative to the amino group, leading to a single cyclization product to form the quinolinone ring system.

Another important method is the Camps cyclization , which involves the intramolecular cyclization of an N-(2-acylaryl)amide. The regioselectivity of the Camps reaction, which can lead to either quinolin-4-ones or quinolin-2-ones, is controlled by the choice of base. nih.gov A strong base favors deprotonation at the more acidic position of the N-acyl group, leading to the quinolin-4-one, while a weaker base can favor cyclization involving the amide group itself.

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. nih.gov The regioselectivity is temperature-dependent. At lower temperatures, a 1,2-addition (Michael addition) is favored, which upon heating leads to the 4-quinolone. At higher temperatures, a 1,4-addition can occur, leading to the 2-quinolone isomer. For the synthesis of this compound, reacting 4-chloroaniline with ethyl 3-oxohexanoate (B1246410) under controlled heating would be a viable route.

Mechanistic Investigations of Key Synthetic Pathways

Understanding the intricate mechanisms of quinolinone formation is crucial for optimizing reaction conditions and controlling product outcomes. Modern analytical and computational techniques provide deep insights into these reaction pathways.

In situ spectroscopic methods, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions without disturbing the system. mt.comresearchgate.net By tracking the concentration of reactants, intermediates, and products as a function of time, a detailed kinetic and mechanistic profile can be constructed. rsc.orgresearchgate.netrsc.org

In the context of the Gould-Jacobs or Conrad-Limpach synthesis of this compound, an in situ FTIR probe placed in the reaction vessel could monitor key transformations:

Reactant Consumption: The disappearance of the characteristic vibrational bands of the starting materials, such as the N-H stretches of 4-chloroaniline and the C=O stretch of the β-ketoester.

Intermediate Formation: The appearance and subsequent disappearance of bands corresponding to transient species, such as the C=N stretch of a Schiff base or enamine intermediate.

Product Formation: The growth of infrared bands unique to the this compound product, such as the amide C=O stretch and the aromatic ring vibrations.

This data allows for the identification of reaction endpoints, the detection of short-lived intermediates, and the elucidation of the reaction order and rate-determining steps, providing a comprehensive understanding of the cyclization mechanism. rsc.org

Computational chemistry, primarily using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.gov It allows for the calculation of the energies of reactants, intermediates, transition states, and products for proposed reaction pathways. nih.gov

For quinolinone synthesis, theoretical analysis can:

Explain Regioselectivity: By comparing the activation energies for the different possible cyclization pathways in the Gould-Jacobs or Camps reactions, DFT calculations can quantitatively explain why one regioisomer is formed preferentially over another. d-nb.info For example, calculations can reveal that the transition state leading to the thermodynamically favored product is lower in energy than the one leading to the kinetic product.

Elucidate Catalytic Cycles: In catalyzed reactions, such as palladium-catalyzed cross-couplings, computational modeling can map out the entire catalytic cycle. This includes calculating the energies of key steps like oxidative addition, transmetalation, and reductive elimination. acs.org This insight can help in designing more efficient catalysts and understanding the role of ligands in promoting specific reaction steps.

Validate Mechanistic Hypotheses: Theoretical studies can support or refute mechanisms proposed based on experimental evidence. For instance, in a proposed radical-mediated pathway, calculations can determine the feasibility of radical formation and subsequent propagation steps. acs.org This synergy between experimental and theoretical approaches provides a robust and detailed picture of the reaction mechanism.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Spectroscopic Techniques for Isomer Discrimination and Conformational Analysis

Detailed spectroscopic studies are crucial for confirming the chemical structure, identifying potential isomers (including tautomers), and understanding the compound's conformational dynamics in different states. However, specific experimental data for 6-Chloro-2-propylquinolin-4(1H)-one is not present in the surveyed literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No published studies detailing the advanced NMR analysis of this compound were found. Such an analysis would be essential for unambiguously determining the compound's covalent framework.

Expected 2D NMR Connectivity: Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the propyl chain and the aromatic spin systems of the quinolinone core. HMBC (Heteronuclear Multiple Bond Correlation) would be critical for establishing long-range correlations, for instance, between the propyl group protons and carbons C2 and C3 of the quinolinone ring, and confirming the substitution pattern on the benzene (B151609) ring.

Solid-State NMR for Polymorphism: There is no available information on solid-state NMR studies to investigate potential polymorphism of this compound. This technique would be invaluable for distinguishing between different crystalline forms, which can have different physical properties.

Vibrational Spectroscopy for Molecular Conformation and Hydrogen Bonding Studies

Specific FTIR and Raman spectra for this compound are not available. In a typical analysis, one would expect to observe:

Key Vibrational Modes: A prominent C=O stretching vibration for the ketone group in the quinolinone ring, typically in the 1650-1690 cm⁻¹ region. The N-H stretching vibration would be expected around 3400 cm⁻¹, though its position and shape would be highly sensitive to hydrogen bonding. Vibrations corresponding to C-Cl, C-H (aromatic and aliphatic), and C=C/C=N bonds would also be present.

Hydrogen Bonding: In the solid state, intermolecular N-H···O=C hydrogen bonds are characteristic of quinolin-4(1H)-one structures, leading to a broadening and shifting of the N-H and C=O bands to lower frequencies. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

While mass spectrometry data for related compounds like 6-Chloro-4-phenyl-2-propylquinoline exists nih.gov, a detailed fragmentation analysis specifically for the 4-oxo tautomer is not published.

Expected Fragmentation: The molecular ion peak would exhibit a characteristic M+2 peak with approximately one-third the intensity of the M peak, due to the 37Cl isotope. Common fragmentation pathways for quinolines often involve the loss of small neutral molecules. nih.govthieme-connect.de For the title compound, fragmentation might be initiated by cleavage of the propyl group (α-cleavage or loss of propene) or other characteristic breakdowns of the quinolinone ring system. Isotopic labeling, for example with deuterium (B1214612), would be required to definitively confirm proposed fragmentation mechanisms.

Single-Crystal X-ray Diffraction Analysis of this compound and its Synthetic Analogs

No single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases. Analysis of analogs such as 6-Chloroquinolin-2(1H)-one nih.gov and 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one nih.gov provides a template for expected structural features.

Crystallographic Insights into Molecular Geometry, Conformation, and Intermolecular Interactions

A crystal structure would provide definitive proof of the tautomeric form and precise measurements of bond lengths and angles.

Expected Molecular Geometry: The quinolinone ring system would be largely planar. The propyl group at the C2 position would adopt a specific conformation to minimize steric hindrance.

Co-crystallization Strategies with Biological Macromolecules for Interaction Visualization

There are no reports of co-crystallization of this compound with any biological macromolecule. A PubChem entry for a related compound, 6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one, indicates it is a ligand in a protein structure (PDB ID: 1TKT), suggesting that quinolinone scaffolds are of interest in drug design. nih.gov Co-crystallization strategies would typically involve screening various conditions (precipitants, pH, temperature) to obtain crystals of the protein-ligand complex suitable for X-ray diffraction, which would reveal the specific binding mode and key interactions within the protein's active site.

Computational and Theoretical Investigations of 6 Chloro 2 Propylquinolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, charge distribution, and potential energy surfaces, which govern the molecule's physical and chemical properties.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com These orbitals are key to understanding chemical reactivity. The HOMO, the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller gap suggests higher reactivity and easier electronic excitation.

From the HOMO and LUMO energies, key electronic properties can be estimated. The Ionization Potential (IP) , the energy required to remove an electron, can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO). The Electron Affinity (EA) , the energy released when an electron is added, is approximated by the negative of the LUMO energy (EA ≈ -ELUMO). nih.gov These values are critical for predicting the molecule's behavior in redox reactions and charge-transfer processes.

Table 1: Representative Frontier Orbital Data for Analogous Heterocyclic Compounds This table presents data from similar compounds to illustrate the typical range of values, as specific data for 6-Chloro-2-propylquinolin-4(1H)-one is not available in the provided search results.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Source |

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | -6.45 | -2.50 | 3.95 | 6.45 | 2.50 | nih.gov |

| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one | -6.86 | -3.32 | 3.54 | 6.86 | 3.32 | nih.gov |

| Substituted Push-Pull Purine (avg. range) | -5.25 to -6.04 | -2.18 to -3.15 | ~2.1-3.8 | 5.25 to 6.04 | 2.18 to 3.15 | nih.gov |

Data is for illustrative purposes based on related structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color scale to represent electrostatic potential on the electron density surface. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack.

For this compound, the MEP surface would show the most negative potential (red) localized around the carbonyl oxygen atom at the C4 position due to its high electronegativity and lone pairs. The nitrogen atom's lone pair is involved in the aromatic system, but the region around the N-H group would still exhibit significant negative potential. Conversely, the hydrogen atom of the N-H group would be a site of positive potential (blue), making it a hydrogen bond donor. The aromatic protons and the propyl side chain would also show varying degrees of positive potential.

Analysis of the charge distribution in related quinoline (B57606) and quinoxaline (B1680401) systems confirms that heteroatoms are centers of negative charge. researchgate.net In a study on a chloroquinoxaline-dione derivative, the most negative regions were found around the carbonyl oxygens, identifying them as the primary sites for electrophilic interaction. This type of analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding and crystal packing.

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of peaks in an experimental spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated quinolinone ring system. The precise wavelengths of these transitions are influenced by the substituents. The chlorine atom at C6 and the propyl group at C2 will modify the electronic structure and thus shift the absorption maxima compared to the unsubstituted 4-quinolinone core. A computational study on the related molecule 6-chloroquinoline (B1265530) predicted its electronic absorption spectrum, providing a reference for the types of transitions expected. researchgate.net Similarly, TD-DFT calculations have been used to find the absorption wavelengths for chloro and nitro-substituted indolinones. nih.gov

Fluorescence maxima can also be predicted by calculating the energy difference between the first excited state and the ground state of the optimized excited-state geometry. Quinoline derivatives are known for their fluorescent properties, which arise from the de-excitation of electrons from the LUMO back to the HOMO. The specific emission wavelength would be sensitive to the electronic effects of the chloro and propyl groups and the molecular conformation.

Table 2: Calculated Absorption Wavelengths for an Analogous Compound Data for 6-chloroquinoline is shown as a reference for the chromophore system.

| Compound | Calculated λmax (nm) | Excitation Energy (eV) | Major Transition | Source |

| 6-Chloroquinoline | 312.86 | 3.96 | HOMO -> LUMO | researchgate.net |

| 6-Chloroquinoline | 300.99 | 4.12 | HOMO-1 -> LUMO | researchgate.net |

| 6-Chloroquinoline | 269.46 | 4.60 | HOMO -> LUMO+1 | researchgate.net |

Data is for illustrative purposes based on a related structure.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are not only dependent on its electronic structure but also on its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

The 4(1H)-quinolinone moiety can exist in two tautomeric forms: the keto form (a quinolin-4-one) and the enol form (a 4-hydroxyquinoline). The equilibrium between these two forms is a critical aspect of its chemistry. masterorganicchemistry.com

For most simple aldehydes and ketones, the keto form is significantly more stable than the enol form. libretexts.orglibretexts.org This preference is generally true for the 4(1H)-quinolinone system as well. Computational studies on related quinolones have confirmed that the keto tautomer is energetically favored over the enol form in both solid and solution states. The stability of the keto form is attributed to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org

However, the equilibrium can be influenced by several factors. Aromaticity plays a key role; in the enol form (4-hydroxyquinoline), the entire bicyclic system is aromatic, which provides significant stabilization. In contrast, for the keto form, only the benzene (B151609) ring is truly aromatic. Despite this, the keto form typically predominates. The position and nature of substituents can also shift the equilibrium. For certain substitution patterns, particularly those that allow for strong intramolecular hydrogen bonding in the enol form, the energy difference between the two tautomers can be reduced.

The 2-propyl side chain of this compound introduces conformational flexibility. Rotation around the single bonds of the propyl group gives rise to different conformers with varying energies. The most important rotation is around the C2-Cα bond, which connects the propyl group to the quinolinone ring.

The rotational barrier is the energy required to rotate from a stable (low-energy) conformation to an unstable (high-energy) transition state. These barriers are primarily due to steric hindrance between the atoms of the propyl group and the adjacent parts of the quinolinone ring, specifically the N-H group at position 1 and the hydrogen at C3. Calculations on related systems, such as nitrotoluenes, show rotational barriers for substituents in the range of 6-9 kcal/mol. nih.gov A study on the rotation of propyl groups adjacent to carbonyls also highlights the importance of steric interactions in determining barrier heights.

The propyl chain itself has multiple conformations (e.g., anti, gauche) due to rotation around its Cα-Cβ bond. The lowest energy conformer of the entire molecule will be the one that minimizes steric clashes between the propyl chain and the rigid quinolinone ring. It is expected that the propyl chain will orient itself to place the bulky terminal methyl group away from the plane of the ring system. Understanding these conformational preferences and the energy landscape of rotation is essential for modeling how the molecule interacts with biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time at an atomic level. This computational method calculates the trajectories of atoms and molecules, providing deep insights into the structural, dynamical, and thermodynamical properties of a system. For this compound, MD simulations would be instrumental in understanding its intrinsic flexibility and its interactions within a biological or chemical system.

Ligand Dynamics and Solvent Effects

In a hypothetical MD simulation, the dynamics of an isolated this compound molecule would be studied in various solvent environments, most commonly water, to mimic physiological conditions. The primary goal would be to understand how the solvent influences the ligand's conformational landscape.

Key areas of investigation would include:

Conformational Flexibility: The propyl chain and the potential for tautomerization of the quinolinone ring system would be of particular interest. Simulations would reveal the most stable conformations and the energy barriers between different rotational states (rotamers) of the propyl group.

Solvation Shell Analysis: The distribution and dynamics of solvent molecules around the ligand would be analyzed. This includes the formation and lifetime of hydrogen bonds between the solvent and the polar groups of the molecule (the carbonyl and the N-H group). The hydrophobic chlorine and propyl substituents would influence the local water structure.

Hydrophobic Collapse: The tendency of the non-polar propyl group to minimize its contact with a polar solvent like water could lead to specific conformational preferences, which can be quantified through MD simulations.

Table 1: Hypothetical Ligand Dynamics Data for this compound in Aqueous Solution

| Parameter | Hypothetical Value/Observation | Significance |

| Root Mean Square Deviation (RMSD) | Low (e.g., < 2 Å) for the quinolinone core | Indicates a rigid core scaffold. |

| Higher for the 2-propyl side chain | Suggests conformational flexibility which could be important for binding to a target. | |

| Radius of Gyration (Rg) | Stable over the simulation time | Suggests the molecule does not undergo major unfolding or aggregation in solution. |

| Solvent Accessible Surface Area (SASA) | Consistent values for hydrophobic and hydrophilic regions | Provides insight into the molecule's interaction potential with its environment. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds with water molecules at the carbonyl and N-H groups | Highlights the key interaction points for solvation and potential receptor binding. |

Protein-Ligand Interaction Dynamics and Stability Studies

A crucial application of MD simulations in drug discovery is to study the dynamic interactions between a ligand and its protein target. Assuming this compound was identified as a potential inhibitor of a specific enzyme, MD simulations would be used to explore the stability of the protein-ligand complex and the nature of their interactions over time.

The process would involve:

Docking: Initially, the compound would be docked into the active site of the target protein to predict its most likely binding pose.

MD Simulation: The resulting complex would then be subjected to MD simulations, typically for hundreds of nanoseconds.

Analysis of these simulations would focus on:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand within the binding pocket would be monitored. A stable RMSD suggests a stable binding mode.

Key Interactions: The persistence of specific interactions (hydrogen bonds, hydrophobic contacts, halogen bonds involving the chlorine atom) between the ligand and amino acid residues would be quantified. This can reveal which residues are critical for binding.

Conformational Changes: The simulation can show if the ligand induces any conformational changes in the protein upon binding, or if the protein's flexibility influences the ligand's pose.

Table 2: Prospective Protein-Ligand Interaction Data for this compound

| Metric | Hypothetical Observation | Implication for Drug Design |

| Ligand RMSD in Binding Site | Fluctuates around a mean of 1.5 Å after initial equilibration | The ligand maintains a stable binding mode within the target protein's active site. |

| Protein RMSD | No significant deviation from the unbound protein structure | The ligand does not induce large-scale conformational changes in the protein. |

| Hydrogen Bond Occupancy | > 80% with Asp128 and Gly129 | Strong, stable hydrogen bonds are critical for anchoring the ligand. |

| Hydrophobic Contacts | Consistent interactions between the propyl group and a hydrophobic pocket (e.g., Leu34, Val56) | Van der Waals forces in this pocket contribute significantly to binding affinity. |

| Halogen Bond Analysis | Potential for a halogen bond between the chlorine atom and an electron-rich residue (e.g., a backbone carbonyl) | This specific interaction could be exploited to enhance selectivity and affinity. |

Computational Prediction and Validation of Reaction Mechanisms (e.g., DFT for Transition States)

Understanding the chemical reactivity of this compound is essential for predicting its metabolic fate, synthetic pathways, and potential for covalent modification of biological targets. Density Functional Theory (DFT) is a quantum mechanical method that is well-suited for investigating reaction mechanisms.

A DFT study on this compound could explore:

Tautomerism: The equilibrium between the 4(1H)-one and the 4-hydroxyquinoline (B1666331) tautomers could be calculated to determine the predominant species under different conditions.

Metabolic Reactions: The most likely sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes) could be predicted by calculating the energies of activation for reactions at different positions on the molecule. The propyl chain and the aromatic ring would be likely candidates for hydroxylation.

Synthetic Reactions: For the synthesis of this compound or its analogs, DFT can be used to model the reaction pathways, identify the structures of transition states, and calculate activation energies. This can help in optimizing reaction conditions and predicting potential byproducts.

Table 3: Hypothetical DFT Calculation Results for a Reaction Step

| Parameter | Hypothetical Calculated Value | Interpretation |

| Reactant Energy | -1250.5 Hartree | Ground state energy of the starting material. |

| Transition State (TS) Energy | -1250.3 Hartree | Energy of the highest point on the reaction coordinate. |

| Product Energy | -1250.7 Hartree | Ground state energy of the product. |

| Activation Energy (Ea) | +0.2 Hartree (approx. 125.5 kcal/mol) | The energy barrier that must be overcome for the reaction to proceed. A high value suggests a slow reaction. |

| Reaction Energy (ΔE) | -0.2 Hartree | The overall energy change of the reaction. A negative value indicates an exothermic reaction. |

| Imaginary Frequency of TS | -350 cm⁻¹ | The presence of a single imaginary frequency confirms the structure is a true transition state. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While a single compound like this compound cannot be used to build a QSAR model, it can be a data point within a larger set of quinolinone analogs.

If a series of related compounds were synthesized and tested for a specific biological activity (e.g., inhibitory concentration IC₅₀), a QSAR model could be developed.

The process would involve:

Data Collection: A dataset of quinolinone derivatives with their corresponding biological activities would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecular structure (e.g., size, shape, electronic properties, lipophilicity).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation that relates the descriptors to the activity.

Validation: The model's predictive power would be rigorously tested to ensure it is robust and not due to chance correlation.

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.75 * ClogP - 0.23 * (Molecular_Weight/100) + 1.5 * (Num_H_Bond_Donors) + 2.1

This equation would suggest that activity increases with lipophilicity (ClogP) and the number of hydrogen bond donors, but decreases with molecular weight. For this compound, one could calculate these descriptors and use the model to predict its activity. This prediction could then guide the decision of whether to synthesize and test the compound.

Table 4: Hypothetical Molecular Descriptors for QSAR/QSPR Analysis of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Activity/Property |

| Physicochemical | ClogP (Lipophilicity) | 3.2 | Influences membrane permeability and binding to hydrophobic pockets. |

| Topological | Molecular Weight | 221.68 g/mol | Can affect solubility and transport properties. |

| Topological Polar Surface Area (TPSA) | 49.5 Ų | Relates to permeability and transport characteristics. | |

| Electronic | Dipole Moment | 4.5 Debye | Influences polar interactions and solubility. |

| Structural | Number of H-Bond Donors | 1 | Potential for a key hydrogen bond interaction with a receptor. |

| Number of H-Bond Acceptors | 1 | Potential for a key hydrogen bond interaction with a receptor. | |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility. |

Biological Target Identification and Mechanism of Action Studies in Vitro and Pre Clinical Models

High-Throughput Screening Methodologies for Functional Biological Activity Profiling

High-throughput screening (HTS) serves as the initial step in drug discovery and chemical biology to rapidly assess the biological or biochemical activity of a large number of compounds. For a novel compound such as 6-Chloro-2-propylquinolin-4(1H)-one, HTS methodologies are crucial for identifying its potential therapeutic areas by profiling its functional biological activity.

Cell-free enzymatic assays are a cornerstone of HTS campaigns, offering a direct measure of a compound's effect on a purified enzyme. Given that the quinolone scaffold is well-known for targeting bacterial type II topoisomerases, it is plausible that this compound would be screened against enzymes like DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication and are the primary targets of many quinolone antibiotics. nih.gov

Similarly, assays for other topoisomerases, such as human topoisomerase II, are also relevant to assess selectivity and potential off-target effects. nih.gov Furthermore, given the broad biological activities of quinolone derivatives, screening against other enzymes like DNA methyltransferases could uncover novel mechanisms of action.

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell. Reporter gene assays are a powerful tool in this regard, designed to measure the transcriptional activity of a specific pathway. mdpi.com These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter signal upon treatment with a compound indicates modulation of that pathway.

For a compound like this compound, a panel of reporter gene assays could be used to screen for its effects on various cellular pathways, such as those involved in inflammation, cell proliferation, or stress responses. For example, fluoroquinolones have been shown to inhibit the transcriptional activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell migration and metastasis. mdpi.com A reporter assay using the MMP-9 promoter could therefore be employed to assess whether this compound shares this activity. The development of novel reporter gene assays, such as those for detecting pyrogens by measuring NF-κB activation, further expands the toolkit for profiling compound activity. nih.gov

Cell-free lysate systems, which contain the entire protein machinery of a cell, can also be used to study a compound's effect on complex cellular processes like protein synthesis or DNA replication in a more controlled environment than whole cells.

Identification and Validation of Molecular Targets

Once a biological activity is identified through screening, the next critical step is to pinpoint the specific molecular target(s) of the compound. This is essential for understanding its mechanism of action and for further optimization.

Affinity-based proteomic approaches are powerful techniques for identifying the binding partners of a small molecule from a complex protein mixture, such as a cell lysate. A common method is the pull-down assay. nih.govyoutube.com In this technique, the compound of interest, in this case, a derivative of this compound, would be immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" with the beads and can be subsequently identified by mass spectrometry. nih.gov

This approach allows for an unbiased identification of potential targets. For instance, proteomic analyses have been used to investigate the bacterial response to quinolone antibiotics, revealing changes in the expression of various proteins involved in stress responses, metabolism, and virulence. nih.govnih.gov Such studies can provide clues to the compound's mechanism of action and potential off-target effects.

Following the identification of a potential molecular target, it is crucial to characterize the physical interaction between the compound and the protein. Biochemical and biophysical techniques are employed to determine the binding affinity, kinetics, and thermodynamics of this interaction.

Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity (dissociation constant, Kd) and the rates of association and dissociation. For quinolones, it has been shown that their interaction with DNA gyrase is complex, involving the formation of a ternary complex with DNA. nih.gov Biophysical studies can help to elucidate the stoichiometry of binding and the conformational changes that occur upon complex formation. Understanding these parameters is vital for structure-based drug design and for correlating target engagement with cellular activity.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of analogues of a lead compound to understand how different chemical modifications affect its biological activity. For this compound, SAR studies would explore the impact of modifications at various positions of the quinolone ring.

The general SAR for 4-quinolones is relatively well-established. researchgate.net Key structural features that influence activity include:

N1-substituent: Small alkyl or cycloalkyl groups are often optimal for antibacterial activity.

C3-carboxylic acid: This group is crucial for binding to DNA gyrase.

C6-substituent: A fluorine atom at this position, as seen in fluoroquinolones, generally enhances antibacterial potency. asm.org The chloro group in this compound would be a key point of comparison.

C7-substituent: This position is highly amenable to modification and significantly influences the spectrum of activity and pharmacokinetic properties.

C2-substituent: The role of substituents at the C2 position is less explored for antibacterial activity but can be critical for other biological effects.

For this compound, a focused SAR study would involve synthesizing analogues with variations in the 2-propyl group (e.g., different alkyl chain lengths, branching, or cyclic groups) and observing the effect on the identified biological activity, such as DNA gyrase inhibition. Additionally, modifications at other positions, while keeping the 6-chloro and 2-propyl groups constant, would help to fine-tune the activity and properties of the compound. For example, a study on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives explored SAR for anti-hepatitis B virus activity, highlighting the importance of substitutions on the quinolone core for specific biological outcomes. nih.gov

Below is an interactive data table summarizing the general structure-activity relationships for 4-quinolone derivatives, which would guide the design of analogues for this compound.

| Position | Substituent | General Effect on Antibacterial Activity |

| N1 | Small alkyl (e.g., ethyl, cyclopropyl) | Often enhances potency |

| C2 | Hydrogen | Typically present in antibacterial quinolones |

| C3 | Carboxylic acid | Essential for DNA gyrase binding |

| C4 | Carbonyl | Part of the core pharmacophore |

| C5 | Amino, Methyl | Can modulate activity |

| C6 | Halogen (e.g., Fluoro, Chloro) | Generally increases potency |

| C7 | Piperazine, Pyrrolidine rings | Influences spectrum of activity and pharmacokinetics |

| C8 | Methoxy (B1213986), Halogen | Can affect potency and phototoxicity |

Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity of quinolinone derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring. The introduction of a chlorine atom, in particular, can significantly enhance the biological activity of a molecule. eurochlor.org This is often attributed to the electronic and steric properties of chlorine, which can alter the molecule's interaction with its biological target. eurochlor.org

In the context of this compound, the chloro group at the 6-position is a key feature. SAR studies on related quinolinone scaffolds have demonstrated that modifications at this position, as well as at the 2- and 4-positions, can dramatically alter biological activity and selectivity. For instance, the replacement of the oxygen atom in the quinolinone core with a nitrogen atom, a concept known as bio-isosterism, has been explored to generate novel derivatives with potentially improved pharmacological profiles. nih.gov

Systematic variations of substituents on the quinolinone ring have allowed researchers to probe the structural requirements for optimal activity. The table below summarizes the effects of different substituents on the biological activity of related quinolinone derivatives, providing a framework for understanding the role of the 6-chloro and 2-propyl groups in the parent compound.

| Compound/Derivative | Substituent Modification | Observed Effect on Biological Activity |

| 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one | Introduction of a methylenedioxy group at positions 6 and 7. | Displayed excellent anticancer activities. nih.gov |

| 4-Arylcoumarins with methoxy groups | Methoxy groups at positions 5, 6, and 7. | Potential anticancer activities. nih.gov |

| 3-chloro monocyclic β-lactams | Presence of a 3-chloro group. | Possess powerful antibacterial, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular activity. mdpi.com |

| 6-Bromo-4-chloro-2-propylquinoline | Bromine at position 6 and chlorine at position 4. | Data on specific biological activity is limited, but highlights the exploration of halogenated quinolines. sigmaaldrich.com |

Elucidation of Key Pharmacophoric Features and Interaction Motifs

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For this compound and its analogs, the quinolinone core serves as a fundamental scaffold. The key pharmacophoric features generally include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring system that can engage in π-π stacking or hydrophobic interactions.

The chlorine atom at the 6-position is a critical pharmacophoric element. Its electron-withdrawing nature can influence the acidity of the N-H proton and the electron density of the aromatic ring, thereby modulating binding affinity to the target protein. The propyl group at the 2-position contributes to the hydrophobic character of the molecule, which can be crucial for fitting into a hydrophobic pocket within the target's binding site.

Studies on related compounds, such as 6-chloro-4-(cyclohexylsulfanyl)-3-propylquinolin-2(1H)-one, further highlight the importance of the substituents in defining the interaction motifs. drugbank.com The sulfanyl (B85325) group in this analog introduces additional potential for hydrogen bonding and hydrophobic interactions, underscoring the versatility of the quinolinone scaffold for generating diverse interaction profiles.

Detailed Mechanistic Insights into Biological Action at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms of action is paramount for the development of any therapeutic agent. For this compound, this involves investigating its effects on enzyme kinetics, receptor binding, and cellular processes.

Enzyme Inhibition Kinetics and Allosteric Modulation Studies

While specific enzyme inhibition kinetic data for this compound is not extensively available in the public domain, the quinolinone scaffold is known to be a privileged structure in medicinal chemistry, with derivatives exhibiting a range of enzyme inhibitory activities.

The concept of allosteric modulation is particularly relevant to this class of compounds. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This can offer advantages over traditional orthosteric ligands, such as increased selectivity and a more nuanced modulation of biological responses. nih.gov Generally, allosteric modulators are smaller, more lipophilic, and more rigid compounds. nih.gov The structural characteristics of this compound, with its rigid quinolinone core and lipophilic substituents, suggest its potential as an allosteric modulator.

Receptor Binding Profile and Downstream Signaling Pathway Modulation

The interaction of this compound with specific receptors and the subsequent modulation of downstream signaling pathways are key to its biological effects. While a detailed receptor binding profile for this specific compound is not widely published, related quinolinone derivatives have been shown to interact with a variety of receptors.

For example, certain quinolinone derivatives have been investigated as modulators of G protein-coupled receptors (GPCRs). The binding of a ligand to a GPCR can trigger a cascade of intracellular events, leading to a specific cellular response. The ability of this compound to modulate these pathways would depend on its affinity and efficacy at a particular receptor subtype.

Cellular Uptake, Distribution, and Subcellular Localization Studies (without pharmacological implication)

The ability of a compound to cross cellular membranes and reach its intracellular target is a critical determinant of its biological activity. The physicochemical properties of this compound, such as its moderate lipophilicity, suggest that it is likely to be cell-permeable.

Studies on the cellular uptake, distribution, and subcellular localization of this compound would provide valuable information about its mechanism of action. For instance, determining whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, could offer clues about its molecular targets and the cellular processes it affects.

Application in In Vitro and Ex Vivo Model Systems for Biological Evaluation

The biological activity of this compound and its derivatives is typically assessed using a variety of in vitro and ex vivo model systems. These systems allow for the controlled evaluation of the compound's effects on specific biological processes.

In vitro assays are essential for determining a compound's potency and selectivity. These assays can range from simple enzyme inhibition assays to more complex cell-based assays that measure cellular responses such as proliferation, apoptosis, or the activation of specific signaling pathways. For example, anticancer activities of related 4-phenyl-2-quinolone derivatives have been evaluated using various cancer cell lines. nih.gov

Ex vivo models, which utilize tissues or organs isolated from an organism, provide a more physiologically relevant context for evaluating a compound's activity. These models can be used to assess the compound's effects on tissue-specific functions and to gain insights into its potential therapeutic applications.

The table below provides a summary of the types of in vitro and ex vivo models that could be used for the biological evaluation of this compound.

| Model System | Purpose | Example Application |

| In Vitro | ||

| Enzyme Inhibition Assays | To determine the inhibitory activity against specific enzymes. | Measuring the IC50 value against a target kinase. |

| Cell-Based Assays | To assess the effect on cellular processes. | Evaluating the antiproliferative activity in cancer cell lines. nih.gov |

| Receptor Binding Assays | To determine the affinity for specific receptors. | Measuring the Ki value for a GPCR. |

| Ex Vivo | ||

| Isolated Tissue Preparations | To study the effect on tissue function. | Assessing the effect on muscle contraction or relaxation in an isolated organ bath. |

| Tissue Slice Cultures | To evaluate the effect on a more complex tissue environment. | Investigating the neuroprotective effects in brain slices. |

Organotypic Culture Models and Tissue Slice Assays

Research utilizing organotypic culture models and tissue slice assays specifically for the investigation of this compound is not extensively documented in publicly available scientific literature. These complex, three-dimensional culture systems, which preserve the architecture and cellular diversity of native tissues, are invaluable for studying drug effects in a more physiologically relevant context than traditional two-dimensional cell cultures. Organotypic cultures, such as those derived from brain or liver, and acute tissue slices allow for the examination of cellular interactions, electrophysiological responses, and metabolic activities within an intact tissue microenvironment.

Primary Cell Culture Systems

The use of primary cell culture systems provides a valuable tool for dissecting the cellular and molecular mechanisms of action of investigational compounds. These cultures, derived directly from animal or human tissues, retain many of the key characteristics of their cell of origin for a limited time in vitro.

However, a comprehensive review of the scientific literature does not yield specific studies that have employed primary cell cultures to investigate the biological effects of this compound. While primary neurons, hepatocytes, immune cells, or other cell types would be logical systems to explore its activity, detailed research findings, including data on cellular viability, signaling pathway modulation, or gene expression changes induced by this particular compound, have not been published. Consequently, there is no available data to populate tables regarding its effects in primary cell culture models. Future research in this area would be necessary to characterize the compound's cellular targets and mechanism of action.

Advanced Research Applications and Emerging Directions for 6 Chloro 2 Propylquinolin 4 1h One

Development of 6-Chloro-2-propylquinolin-4(1H)-one as a Chemical Probe or Tool Compound

The utility of a molecule in biomedical research is greatly enhanced when it can be used as a tool to investigate biological systems. For this compound, this involves its development as a chemical probe for target validation and the design of labeled derivatives for imaging purposes.

Application as a Tool for Target Validation and Pathway Elucidation

While specific applications of this compound as a tool compound are still emerging, the broader class of quinolinone and quinazoline (B50416) derivatives has been instrumental in target validation. For instance, novel 4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell migration and invasion in cancer. nih.gov One of the most successful compounds from this series demonstrated remarkable selectivity for PAK4 and effectively inhibited downstream signaling pathways. nih.gov This highlights the potential of the quinolinone scaffold, and by extension this compound, to be developed into selective probes to dissect the roles of specific enzymes in disease pathways. The development of such a probe would be invaluable for understanding the biological functions of its target protein.

Design of Fluorescent or Isotope-Labeled Derivatives for Biological Imaging and Tracing

To visualize and track molecules within biological systems, fluorescent or isotope-labeled derivatives are indispensable. The synthesis of such derivatives of this compound is a promising area of research.

Fluorescent Labeling: The quinolinone and related coumarin (B35378) scaffolds have inherent photochemical properties that make them suitable for the development of fluorescent probes. kaist.ac.kr The synthesis of fluorescent derivatives can often be achieved through straightforward chemical modifications. For example, the introduction of a fluorophore to a related quinolinone structure could enable real-time visualization of its distribution and target engagement within living cells.

Isotope Labeling: Isotope labeling with nuclides such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C) is a crucial technique for in vivo tracing and metabolism studies. The synthesis of isotopically labeled p-chloro-m-xylenol (PCMX), a related chlorinated aromatic compound, has been successfully demonstrated. nih.gov This was achieved through acid or base-catalyzed hydrogen-deuterium exchange, with the labeling occurring at specific positions on the aromatic ring. nih.gov A similar strategy could be employed for this compound. Furthermore, fluorine-18 (B77423) (¹⁸F) labeled derivatives are of particular interest for positron emission tomography (PET) imaging. The synthesis of an ¹⁸F-labeled picolinamide (B142947) derivative for imaging metabotropic glutamate (B1630785) receptor 4 (mGluR4) in the brain has been reported, showcasing a viable synthetic route for introducing ¹⁸F into complex molecules. nih.gov

| Labeling Strategy | Potential Application | Relevant Analogue/Method |

| Fluorescent Labeling | Cellular imaging, target engagement studies | Coumarin and quinolinone-based photosensitizers kaist.ac.kr |

| Deuterium/Tritium Labeling | In vivo tracing, metabolism studies | Isotopic labeling of p-chloro-m-xylenol (PCMX) nih.gov |

| Carbon-14 Labeling | Quantitative tissue distribution studies | General methods for incorporating ¹⁴C into organic molecules |

| Fluorine-18 Labeling | Positron Emission Tomography (PET) imaging | Synthesis of ¹⁸F-labeled N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide nih.gov |

Scaffold Hopping and Rational Design for Next-Generation Quinolinone Analogues

To improve the properties of a lead compound like this compound, medicinal chemists often employ strategies such as scaffold hopping and rational design. These approaches aim to discover new analogues with enhanced selectivity, affinity, and pharmacokinetic profiles. dtic.mil

Strategies for Enhancing Selectivity and Affinity in Target Interactions

Rational drug design relies on understanding the interactions between a ligand and its target protein. nih.gov For quinolinone derivatives, several strategies can be employed to enhance selectivity and affinity:

Structure-Based Design: Utilizing X-ray crystallography data of a target protein, as demonstrated in the design of PAK4 inhibitors, allows for the precise modification of the ligand to optimize interactions with the binding site. nih.gov

Exploiting Unique Residues: The rational design of selective PARP4 inhibitors was achieved by modifying a quinazolin-4(3H)-one scaffold to interact with a unique threonine residue in the enzyme's active site. rsc.org

Modulating Physicochemical Properties: The introduction of specific substituents can alter the electronic and steric properties of the molecule, leading to improved target engagement.

Exploration of Bioisosteric Replacements at Key Positions

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. spirochem.comcambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be explored to modulate its activity and properties.

| Original Group | Potential Bioisostere | Rationale |

| Chlorine (at C6) | Fluorine, Bromine, Methyl, Cyano | Modulate electronics, lipophilicity, and potential for halogen bonding. |

| Propyl (at C2) | Cyclopropyl, Isopropyl, tert-Butyl | Alter steric bulk and metabolic stability. |

| Carbonyl (at C4) | Sulfonyl, Thiocarbonyl | Modify hydrogen bonding capacity and electronic properties. |

| Quinolinone Core | Quinazoline, Pyrido[3,2-d]pyrimidine, Quinoline (B57606) | Alter core structure to explore new chemical space and improve properties. nih.gov |

The successful application of bioisosteric replacement has been demonstrated in the development of various quinazoline-based compounds, leading to improved biological activity. preprints.org

Role in Advanced Materials Science and Photochemistry

The unique electronic and photochemical properties of the quinoline and quinolinone scaffolds make them attractive candidates for applications in materials science.

Recent research has shown that quinoline derivatives can undergo photochemical dearomative cycloadditions with alkenes, leading to the rapid generation of molecularly complex and sterically congested products. nih.gov This reactivity, which can be controlled through photosensitization and Lewis acid complexation, opens up possibilities for the synthesis of novel three-dimensional structures for various applications. nih.gov

Furthermore, quinolinone derivatives have been investigated for their potential in organic electronics. The deposition of thin films of pyrano[3,2-c]quinoline derivatives has been studied for the fabrication of heterojunction diodes. researchgate.net The electrical properties of these devices are influenced by the specific substituents on the quinoline core, suggesting that compounds like this compound could be tailored for specific electronic applications. The inherent photosensitizing capabilities of quinolinones also suggest their potential use in photodynamic therapy or as photocatalysts in organic synthesis. kaist.ac.kr

Investigation of Photophysical Properties and Applications in Optoelectronic Devices (e.g., OLEDs)

The inherent photophysical properties of the quinolinone core make it an attractive candidate for applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives are known for their significant fluorescence activities, with some exhibiting high quantum yields and tunable emission spectra. nih.govscielo.br The electron-transporting properties, combined with thermal and redox stability, are crucial for the construction of high-tech devices like OLEDs. researchgate.net

Future research in this area would involve the synthesis and comprehensive photophysical characterization of this compound. Key parameters to investigate would include its absorption and emission spectra in various solvents, fluorescence quantum yield, and excited-state lifetime. Such studies would elucidate the impact of its specific substitution pattern on its light-emitting properties. Based on these findings, the compound could be evaluated as a potential component in OLEDs, either as an emissive layer material or as a host for other dopants. The tunability of the quinoline scaffold suggests that derivatives of this compound could be designed to achieve specific emission colors, a desirable feature for display and lighting applications. nih.gov

Table 1: Potential Photophysical Investigation of this compound

| Property | Description | Potential Application |

| Absorption Spectrum | Wavelengths of light absorbed by the molecule. | Understanding electronic transitions. |

| Emission Spectrum | Wavelengths of light emitted by the molecule after excitation. | Determining the color of emitted light for OLEDs. |

| Quantum Yield | Efficiency of the conversion of absorbed photons to emitted photons. | Assessing the brightness of a potential OLED material. |

| Excited-State Lifetime | The average time the molecule spends in an excited state before returning to the ground state. | Influencing the efficiency and stability of optoelectronic devices. |

Integration into Functional Materials as Sensors or Catalysts

The quinolinone scaffold is a versatile building block for the creation of functional materials, including sensors and catalysts. The nitrogen atom in the quinoline ring and the carbonyl group can act as coordination sites for metal ions, making quinolinone derivatives suitable as ligands in catalysis or as ion sensors. mdpi.comresearchgate.net

Sensors: Fluorescent chemosensors based on the quinoline core have been developed for the detection of various metal ions. researchgate.netnih.gov The binding of a target analyte to the quinolinone derivative can induce a change in its fluorescence properties, such as intensity or wavelength, allowing for sensitive and selective detection. nih.gov For this compound, the specific substitution pattern could influence its binding affinity and selectivity towards certain ions. Research in this direction would involve screening the compound against a panel of metal ions and other small molecules to identify any specific sensing capabilities.

Catalysts: Quinine, a naturally occurring quinoline alkaloid, and its derivatives have been successfully employed as catalysts in stereoselective organic reactions. wikipedia.org The quinolinone structure can also be incorporated into more complex catalytic systems. For instance, quinoline-based complexes with copper have been shown to exhibit catalytic activity in oxidation reactions. mdpi.com The potential of this compound as a catalyst or a ligand in catalytic systems remains an unexplored but promising area of research. nih.govresearchgate.net

Table 2: Potential Functional Material Applications of this compound

| Application | Principle | Potential Advantage of this compound |

| Fluorescent Sensor | Changes in fluorescence upon binding to a target analyte. | The specific substitution may confer selectivity for a particular ion or molecule. |

| Catalyst/Ligand | Coordination to a metal center to facilitate a chemical reaction. | The electronic and steric properties could influence catalytic activity and enantioselectivity. |

Chemoinformatics and Machine Learning Approaches for Predictive Research

Chemoinformatics and machine learning are powerful tools in modern chemistry that can accelerate the discovery and optimization of new molecules with desired properties. These computational approaches are particularly valuable for exploring the vast chemical space of quinolinone derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netrsc.orgnih.gov For quinolinone derivatives, QSAR models have been successfully developed to predict their activity against various biological targets, including bacteria and cancer cells. nih.govrsc.org

While no specific QSAR models for this compound are currently published, the methodology could be readily applied. By synthesizing a library of analogues with variations at different positions of the quinolinone scaffold and evaluating their biological activity, a dataset could be generated to build a predictive QSAR model. Such a model would help in understanding the structural requirements for a particular biological activity and guide the design of more potent compounds.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govnih.gov This approach can significantly reduce the time and cost associated with experimental screening. For the quinolinone scaffold, virtual screening has been employed to identify potential inhibitors for various enzymes and receptors. nih.govnih.govnih.govfrontiersin.org

A virtual library based on the this compound scaffold could be generated and screened against a wide range of biological targets. This could lead to the identification of novel biological activities for this class of compounds. Furthermore, scaffold hopping, a technique where the core structure of a known active molecule is replaced with a different but functionally equivalent scaffold, could be used to discover entirely new quinolinone-based molecules with improved properties. acs.org

Interdisciplinary Research Opportunities with this compound

The unique properties of the quinolinone scaffold open up research opportunities at the interface of chemistry and biology, extending beyond the traditional confines of drug discovery.

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. frontiersin.org Quinolone derivatives have been explored for such applications due to their diverse biological activities and potential for chemical modification. researchgate.netnih.govnih.gov